molecular formula C8H7N3O B14643517 2-Methyl-3-nitrosopyrazolo[1,5-a]pyridine CAS No. 53902-97-9

2-Methyl-3-nitrosopyrazolo[1,5-a]pyridine

Cat. No.: B14643517
CAS No.: 53902-97-9
M. Wt: 161.16 g/mol
InChI Key: DFOYLISIMDDJHI-UHFFFAOYSA-N
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Description

2-Methyl-3-nitrosopyrazolo[1,5-a]pyridine: is a heterocyclic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with a methyl group at the second position and a nitroso group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-nitrosopyrazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-nitroso-2-methylpyrazole with a suitable pyridine derivative under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as sulfuric acid or sodium hydroxide .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. The use of automated systems and advanced purification techniques like crystallization and chromatography ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-nitrosopyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methyl-3-nitrosopyrazolo[1,5-a]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-3-nitrosopyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The compound may also interact with DNA or RNA, affecting gene expression and cellular functions. The exact pathways and targets depend on the specific biological context and the presence of other interacting molecules .

Comparison with Similar Compounds

  • 2-Methyl-3-nitropyrazolo[1,5-a]pyridine
  • 2-Methyl-3-aminopyrazolo[1,5-a]pyridine
  • 2-Methylpyrazolo[1,5-a]pyridine

Comparison: 2-Methyl-3-nitrosopyrazolo[1,5-a]pyridine is unique due to the presence of the nitroso group, which imparts distinct reactivity and biological activity. Compared to its nitro and amino analogs, the nitroso derivative can undergo specific redox reactions and form covalent bonds with nucleophiles. This makes it a valuable compound for studying redox biology and developing targeted therapeutics .

Properties

CAS No.

53902-97-9

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

2-methyl-3-nitrosopyrazolo[1,5-a]pyridine

InChI

InChI=1S/C8H7N3O/c1-6-8(10-12)7-4-2-3-5-11(7)9-6/h2-5H,1H3

InChI Key

DFOYLISIMDDJHI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C=CC=CC2=C1N=O

Origin of Product

United States

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